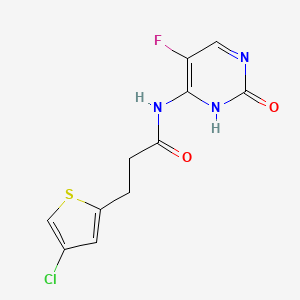

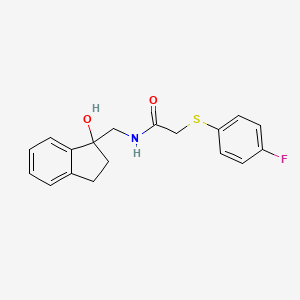

![molecular formula C15H17NO2 B2399810 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one CAS No. 1020252-15-6](/img/structure/B2399810.png)

3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of a similar compound, ligand {3-((4-acetylphenyl)amino)-5,5-dimethylcyclohex-2-en-1-one} (HL*), was achieved by treating 5,5-dimethylcyclohexane-1,3-dione with 4-aminoacetophenone under reflux . The ligand was identified via FTIR, Mass spectrum, elemental analysis (C.H.N.), 1H and 13C-NMR spectra, UV-Vis spectroscopy, TGA, and melting point .

Molecular Structure Analysis

While specific molecular structure analysis for 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one is not available, similar compounds have been characterized by elemental analysis, FT-IR, 1H NMR, 13C NMR, and single crystal X-ray diffraction techniques .

Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 2-methoxy-4-[5-(substituted phenyl)1-(4-pyridylcarbonyl)-4,5-dihydro-1H-3-pyrazolyl] phenoxy acetic acid was synthesized by the reaction between isoniazid and chalcones .

Applications De Recherche Scientifique

Synthesis and Transformation of Cyclic β-Amino Acids

Research has emphasized the biological relevance of cyclic β-amino acids in drug research, highlighting their impact over the past decades. The synthesis and further functionalization towards new molecular entities have received significant interest, employing various metathesis reactions like ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM) for access to either alicyclic β-amino acids or other densely functionalized derivatives. This approach is crucial for developing selective and stereocontrolled methodologies, showcasing the versatility, robustness, and efficiency of these synthetic routes (Kiss, Kardos, Vass, & Fülöp, 2018).

Pharmacological Review of Chlorogenic Acid (CGA)

CGA, a phenolic acid with various practical, biological, and pharmacological effects, is noted for its antioxidant, antibacterial, hepatoprotective, and other therapeutic roles. Its ability to modulate lipid metabolism and glucose in metabolic disorders positions it as a crucial compound for treating diseases like cardiovascular disease and diabetes. The review calls for further research to optimize its biological and pharmacological effects, highlighting its potential as a natural safeguard food additive (Naveed et al., 2018).

Cyclic Imines in Ugi-Type Reactions

The use of cyclic imines in Ugi-type reactions opens avenues for the synthesis of pseudopeptides and N-heterocyclic motifs, which are core skeletons in many pharmaceutical compounds. This method provides a robust route to peptide moieties with better diastereoselectivity and pharmaceutical significance, indicating the strategic importance of cyclic imines in drug discovery and development (Nazeri, Farhid, Mohammadian, & Shaabani, 2020).

Amino-1,2,4-Triazoles in Organic Synthesis

A review on the industrial use of 3- and 4-amino-1,2,4-triazoles underscores their significance in the production of agricultural products, pharmaceuticals, dyes, and other key materials. Their role in generating heat-resistant polymers and products with fluorescent properties illustrates the versatile applications of these compounds in various sectors, including biotechnology and energy (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).

Orientations Futures

The future directions for research on 3-[(4-Acetylphenyl)amino]-5-methylcyclohex-2-en-1-one could include further exploration of its synthesis, characterization, and potential applications. Given the interest in similar compounds for their antimicrobial activity , potential applications in pharmaceuticals could be a promising area of future research.

Propriétés

IUPAC Name |

3-(4-acetylanilino)-5-methylcyclohex-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-10-7-14(9-15(18)8-10)16-13-5-3-12(4-6-13)11(2)17/h3-6,9-10,16H,7-8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDYPDIJPGWSTHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

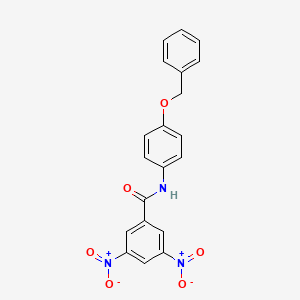

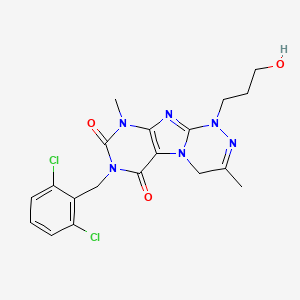

![1,4-dioxa-8-azaspiro[4.5]decan-8-yl(1-(6-thiomorpholinopyrimidin-4-yl)-1H-imidazol-4-yl)methanone](/img/structure/B2399727.png)

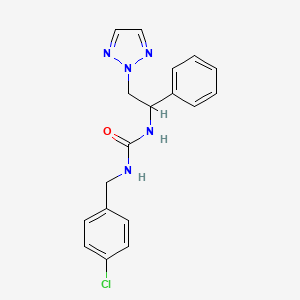

![4-(4-chlorophenyl)-1-(5H-pyrimido[5,4-b]indol-4-yl)-1H-pyrazol-3-amine](/img/structure/B2399730.png)

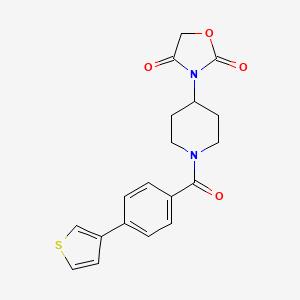

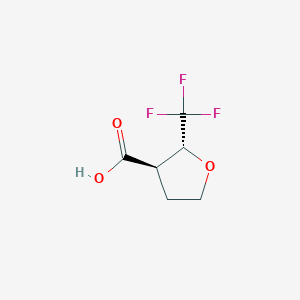

![N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2399738.png)

![N-(2,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2399742.png)

![2-{[5-(3-methylphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide](/img/structure/B2399745.png)

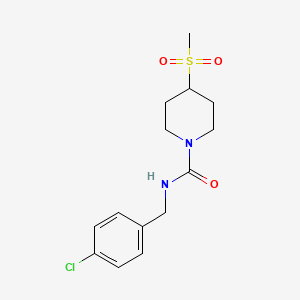

![(5-bromopyridin-3-yl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2399747.png)